ethyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-3-oxobutanoate
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Description
Ethyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-3-oxobutanoate is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3. The purity is usually 95.
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Mechanism of Action
Target of Action
It is known that this compound is a derivative of tert-butyloxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The mode of action of ethyl 4-{(tert-butoxy)carbonylamino}-3-oxobutanoate is primarily through its function as a protecting group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during the synthesis of complex organic compounds .
Biochemical Pathways
The boc group is known to play a crucial role in the synthesis of various organic compounds, including amino acids and peptides .
Result of Action
The result of the action of ethyl 4-{(tert-butoxy)carbonylamino}-3-oxobutanoate is the protection of amine groups during the synthesis of complex organic compounds . This allows for the successful synthesis of these compounds without unwanted reactions occurring at the amine group .
Action Environment
The action of ethyl 4-{(tert-butoxy)carbonylamino}-3-oxobutanoate can be influenced by various environmental factors. For example, the addition of the BOC group to amines requires the presence of a base and occurs under aqueous conditions . Furthermore, the removal of the BOC group typically requires the use of strong acids . Therefore, both the pH and the solvent used can significantly impact the efficacy of this compound.
Properties
CAS No. |
532410-42-7 |
---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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